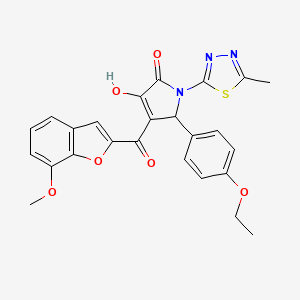![molecular formula C18H17N5O3S B15099409 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B15099409.png)
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide is a heterocyclic compound that contains a 1,2,4-triazole ring. Compounds with 1,2,4-triazole moieties are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties .
準備方法
The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide involves the reaction of polyfunctionalized-triazole with various reagents. The synthetic route typically includes the reaction of triazole with β-dicarbonyl compounds, arylidene malononitriles, aromatic aldehydes, glacial acetic acid, and acetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triazole ring plays a crucial role.
Common reagents used in these reactions include ortho-phosphoric acid, DMF (dimethylformamide), and aromatic aldehydes. Major products formed from these reactions include Schiff base compounds and other triazole derivatives .
科学的研究の応用
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:
Chemistry: Used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its wide range of biological activities.
Industry: May be used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The 1,2,4-triazole ring is known to interact with enzymes and proteins, leading to inhibition or modulation of their activities. This interaction can result in antimicrobial, antifungal, and anticancer effects .
類似化合物との比較
Similar compounds include:
2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Known for its antimicrobial properties.
4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Studied for its antimicrobial activities.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Used in various chemical and biological studies.
特性
分子式 |
C18H17N5O3S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-11-4-2-3-5-13(11)17-21-22-18(23(17)19)27-9-16(24)20-12-6-7-14-15(8-12)26-10-25-14/h2-8H,9-10,19H2,1H3,(H,20,24) |
InChIキー |
UMIMXTLYZWVMPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15099329.png)

![(5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15099347.png)
![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B15099348.png)
![N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B15099349.png)
![N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099353.png)
![N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099354.png)
![N-(2-ethoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B15099361.png)

![4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15099385.png)
![(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15099390.png)
![N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide](/img/structure/B15099395.png)

![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15099424.png)
